7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one
Description
Properties
CAS No. |
66066-67-9 |
|---|---|
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
7-phenyl-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one |
InChI |
InChI=1S/C12H9N3O/c16-12-7-10(9-4-2-1-3-5-9)6-11-13-8-14-15(11)12/h1-8H,(H,13,14) |
InChI Key |
AYIPQDXLIFHGBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=C2)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization
Oxidative cyclization of thiomethyl intermediates provides an alternative route. For instance, treating 7-methylthio-5-phenyl-triazolo[1,5-a]pyrimidine with oxidizing agents like hydrogen peroxide (H₂O₂) in acetic acid converts the thiomethyl group to a ketone.
Reaction Conditions :
Direct Amination and Cyclization
Amination of cyanoacetamide derivatives followed by cyclization has also been explored. For example, 2-cyano-N-pyridin-2-ylacetamide reacts with cycloheptanone in DMF to form intermediates that undergo cyclocondensation with triazole carbonyl chlorides.
Comparative Analysis of Synthetic Methodologies
The table below summarizes the efficiency, scalability, and limitations of the primary synthesis routes:
Chemical Reactions Analysis
Reaction Mechanism
The synthesis proceeds via a tandem reaction pathway involving:
-
Transamidation : Enaminonitrile reacts with benzohydrazide to form intermediate A via dimethylamine elimination.
-
Nucleophilic Addition : The nitrogen lone pair attacks the nitrile group of A , forming intermediate B .
-
Condensation : Intermediate B undergoes condensation with the carbonyl group to form intermediate C .
-
Elimination : Water elimination yields the final triazolo pyridine product .
Functional Group Modifications
The versatility of the triazolo pyridine scaffold allows for diverse functionalization:
-
Carboxylic Acids : Direct C–N bond formation with metal-free conditions .
-
Aldehydes/Phenylisothiocyanate : Successful incorporation into the heterocycle .
-
Phenyl Substituents : Position-specific substitution (e.g., C-7 phenyl in the target compound) enhances stability and biological activity .
Key Research Findings
-
Substituent Effects : Catechol moieties at the C-2 position significantly enhance RNase H inhibition (e.g., IC₅₀ = 0.8 µM) .
-
Scaffold Stability : Aromatic triazolo pyridine cores exhibit better synthetic manageability and biological activity compared to dihydro forms .
This compound’s synthesis leverages efficient, catalyst-free methods, while its functionalization and biological activity underscore its potential in medicinal chemistry.
Scientific Research Applications
7-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₁₁H₈N₄O (based on related structures in and ) .
- Melting Point : Similar derivatives (e.g., 7-chloro-5-phenyl analogs) exhibit m.p. 146–148°C , while alkylated versions (e.g., 7-pentyloxy) show m.p. 168–171°C .
- Spectroscopic Data: Key IR peaks include C=N (1616–1688 cm⁻¹) and N–N (1152–1194 cm⁻¹) stretches, consistent with the triazole and pyrimidinone moieties .
Comparison with Similar Compounds
Triazolopyrimidinones and related heterocycles exhibit structural diversity, with variations in substituent positions, ring systems, and functional groups. Below is a comparative analysis:
Substituent Variations on the Triazolopyrimidinone Core
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : Increase reactivity at C7 (e.g., compound 4 serves as an intermediate for further substitutions) .
- Electron-Donating Groups (e.g., OCH₃): Enhance electrochemical oxidation potentials, as seen in S1-TP .
Structural Analogues with Expanded Ring Systems
Key Observations :
- Triazolo-Triazines : Broader π-systems may enhance binding to hydrophobic protein pockets but reduce metabolic stability .
- Triazolo[1,5-c]pyrimidines : Structural isomerism (vs. [1,5-a]) alters ring conformation, impacting receptor selectivity .
Pharmacological and Electrochemical Profiles
Key Observations :
- Alkyl Chains : Improve membrane permeability but may reduce aqueous solubility (e.g., 7-heptyloxy derivative has m.p. 117–119°C) .
- Electrochemical Behavior: Piperidine (S2-TP) and morpholine (S3-TP) substituents lower oxidation potentials compared to chloromethyl (S1-TP), suggesting tunable redox profiles for drug design .
Biological Activity
7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one is a member of the triazolopyridine family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, anticonvulsant, and antiviral activities. This article synthesizes current research findings on the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure
The chemical structure of this compound is characterized by a triazole ring fused to a pyridine moiety with a phenyl substituent. Its molecular formula is .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. Research indicates that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study evaluated the antiproliferative effects of this compound on human cancer cell lines MGC-803, HCT-116, and MCF-7. The results showed an IC50 value of 3.91 μM against MCF-7 cells, indicating potent cytotoxicity .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 3.91 | Apoptosis induction |
| HCT-116 | 0.53 | Tubulin polymerization inhibition |
| MCF-7 | 3.91 | ERK signaling pathway suppression |
Anticonvulsant Activity
The compound has also shown promise in anticonvulsant activity. In a study involving various derivatives of triazolo-pyridines, this compound was found to possess significant anticonvulsant effects.
Antiviral Activity
Additionally, the antiviral properties of this compound have been explored. Preliminary data suggest that it may inhibit viral replication and exhibit effectiveness against specific viral strains.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- ERK Signaling Pathway : Inhibition of the ERK signaling pathway leads to reduced phosphorylation levels of key proteins involved in cell proliferation.
- Cell Cycle Regulation : The compound induces G2/M phase arrest in cancer cells.
Q & A
Q. What are the most reliable synthetic routes for 7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one?
The synthesis typically involves multi-step protocols, often starting with cyclocondensation reactions. Key methods include:
- One-pot three-component reactions : Combining aminotriazoles, aldehydes, and ketones in ethanol with catalysts like APTS (3-Aminopropyltriethoxysilane) for cyclization .
- Catalytic cyclization : Using copper(I) iodide or sodium ascorbate to facilitate triazole ring formation under mild conditions .
- Multi-step functionalization : Introducing substituents (e.g., phenyl groups) via nucleophilic substitution or cross-coupling reactions .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | APTS, ethanol | Ethanol | 80°C | 65–75 | |
| Triazole formation | CuI, sodium ascorbate | DMSO | RT | 70–85 |
Q. How can researchers confirm the structural integrity of this compound?
Characterization relies on a combination of spectroscopic and crystallographic methods:
Q. What are common impurities encountered during synthesis, and how are they addressed?
Q. What in vitro assays are used to evaluate its biological activity?
- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence-based substrates .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., IC50 values) .
Advanced Research Questions
Q. How can computational modeling optimize this compound's target binding?
Q. Table 2: Docking Scores for Analogues
| Substituent | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| 7-Phenyl | CDK2 | -9.2 |
| 7-Cyclopentyl | EGFR | -8.7 |
Q. How do structural modifications impact SAR (Structure-Activity Relationships)?
- Phenyl group at C7 : Enhances hydrophobic interactions but may reduce solubility.
- Methoxy or methylthio groups : Improve metabolic stability (e.g., t½ increase from 2.1 to 4.8 hrs in liver microsomes) .
- Ethyl ester derivatives : Increase solubility (logP reduction from 3.1 to 1.8) without compromising activity .
Q. How should researchers reconcile contradictory biological activity data across studies?
Discrepancies often arise from:
- Purity differences : Impurities >5% can skew IC50 values. Validate purity via HPLC (>98%) .
- Assay conditions : pH, serum proteins, or incubation time variations. Standardize protocols using CLSI guidelines .
Q. What strategies improve pharmacokinetic properties for in vivo studies?
- Prodrug design : Esterification of carboxylic acid groups enhances oral bioavailability (e.g., AUC increase from 120 to 450 ng·h/mL) .
- Nanoparticle encapsulation : PLGA nanoparticles improve plasma half-life from 2 to 8 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
